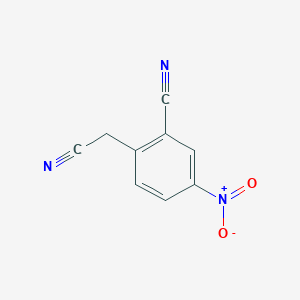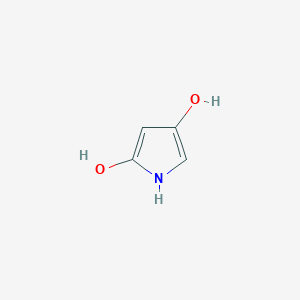
1H-pyrrole-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrole-2,4-diol is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-pyrrole-2,4-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which utilizes 1,4-diketones as starting materials. The reaction typically proceeds under acidic conditions, where the diketone undergoes cyclization to form the pyrrole ring . Another method involves the oxidative coupling of diols with primary amines in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-pyrrole-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dione, while substitution reactions can produce various N-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-pyrrole-2,4-diol has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-pyrrole-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aromatic nature of the pyrrole ring allows it to engage in π-π interactions with other aromatic systems, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrole-2,5-diol: Similar structure but with hydroxyl groups at the 2 and 5 positions.
1H-pyrrole-3,4-diol: Hydroxyl groups at the 3 and 4 positions.
1H-pyrrole-2,4-dione: Contains carbonyl groups instead of hydroxyl groups at the 2 and 4 positions.
Uniqueness: 1H-pyrrole-2,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions and reactivity patterns that are not observed in other pyrrole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industries alike. Further exploration of its properties and applications will continue to reveal new opportunities for its use.
Eigenschaften
Molekularformel |
C4H5NO2 |
|---|---|
Molekulargewicht |
99.09 g/mol |
IUPAC-Name |
1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2,5-7H |
InChI-Schlüssel |
APDAFIKLBAXHBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
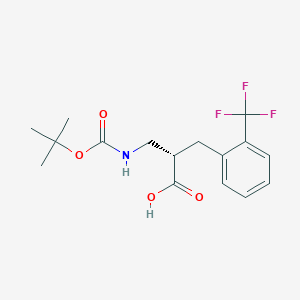
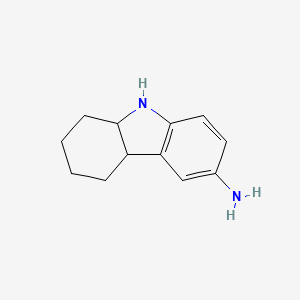
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
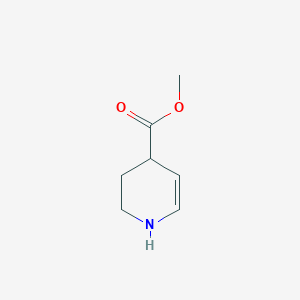
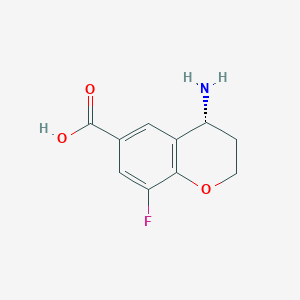
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
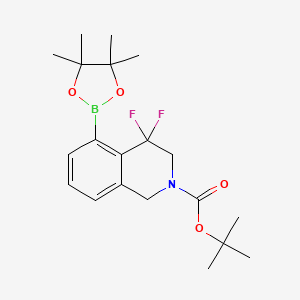
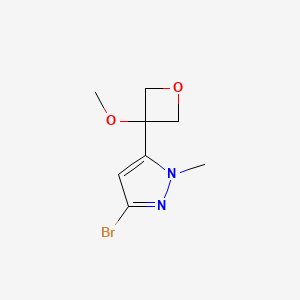

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
